N-(2,5-dimethoxyphenyl)-2-((1-(4-ethoxyphenyl)-1H-imidazol-2-yl)thio)acetamide
Descripción
N-(2,5-dimethoxyphenyl)-2-((1-(4-ethoxyphenyl)-1H-imidazol-2-yl)thio)acetamide is a synthetic compound featuring a central imidazole ring linked to a thioacetamide group. The structure includes a 2,5-dimethoxyphenyl moiety attached to the acetamide nitrogen and a 4-ethoxyphenyl group on the imidazole ring.
Propiedades
IUPAC Name |
N-(2,5-dimethoxyphenyl)-2-[1-(4-ethoxyphenyl)imidazol-2-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O4S/c1-4-28-16-7-5-15(6-8-16)24-12-11-22-21(24)29-14-20(25)23-18-13-17(26-2)9-10-19(18)27-3/h5-13H,4,14H2,1-3H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXIMMCKGCJRFDD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C=CN=C2SCC(=O)NC3=C(C=CC(=C3)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Actividad Biológica
Chemical Structure and Properties
The compound can be described by its chemical formula . It features:
- A dimethoxyphenyl group, which enhances lipophilicity and may influence receptor interactions.
- An imidazole ring , known for its role in various biochemical processes.
- A thioacetamide linkage , which can affect the compound's reactivity and interaction with biological targets.
Receptor Interactions
The biological activity of N-(2,5-dimethoxyphenyl)-2-((1-(4-ethoxyphenyl)-1H-imidazol-2-yl)thio)acetamide is primarily mediated through its interactions with various receptors:
- G Protein-Coupled Receptors (GPCRs) : The compound may act as an agonist or antagonist at specific GPCRs, influencing intracellular signaling pathways such as calcium ion mobilization and cyclic AMP production .
Anticancer Activity
Recent studies have indicated that similar compounds exhibit notable anticancer properties. For instance, derivatives containing thioacetamide groups have shown significant cytotoxic effects against various cancer cell lines. The IC50 values (the concentration required to inhibit cell growth by 50%) for related compounds range significantly, indicating varying potency:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | HEPG2 (liver cancer) | 1.18 ± 0.14 |
| Compound B | MCF7 (breast cancer) | 0.67 |
| Compound C | SW1116 (colon cancer) | 0.80 |
These findings suggest that N-(2,5-dimethoxyphenyl)-2-((1-(4-ethoxyphenyl)-1H-imidazol-2-yl)thio)acetamide may possess similar or enhanced anticancer properties due to its structural features.
In Vivo Studies
Research on similar compounds has demonstrated their efficacy in vivo. For instance, a study involving a related thioacetamide derivative showed significant tumor reduction in animal models of cancer. The mechanism was attributed to apoptosis induction and cell cycle arrest in malignant cells.
Case Studies
A clinical case involving a structurally similar compound highlighted acute toxicity but also revealed potential therapeutic benefits when administered at controlled doses. The patient exhibited symptoms such as tachycardia and hypertension but improved significantly after treatment with supportive care and benzodiazepines .
Comparación Con Compuestos Similares
Comparison with Structurally Similar Compounds
Cytotoxic Activity: Imidazole-Thioacetamide Derivatives
Compounds sharing the imidazole-thioacetamide scaffold, such as N-(6-substituted-benzothiazol-2-yl)-2-[[4,5-dimethyl-1-((p-tolyl/4-nitrophenyl)amino)-1H-imidazol-2-yl]thio]acetamide derivatives, exhibit notable cytotoxicity. For example:
- Against C6 glioblastoma and HepG2 liver cancer cell lines, these derivatives showed IC₅₀ values averaging 15.67 µg/mL , attributed to antiproliferative effects via apoptosis induction .
- Substitution patterns significantly influence activity: 4-nitrophenyl groups enhance cytotoxicity compared to p-tolyl analogs .
Key Structural Differences :
- The target compound replaces the benzothiazole ring in these analogs with a 2,5-dimethoxyphenyl group, which may alter membrane permeability or target binding.
Antimicrobial and Anticancer Benzimidazole Analogs
3‑(2‑(1H‑benzo[d]imidazol‑2‑ylthio)acetamido)‑N‑(2,4‑dinitrophenyl)benzamide (W1) demonstrates dual antimicrobial and anticancer activity. Structural requirements for efficacy include:
Comparison :
- The target compound’s methoxy and ethoxy groups may reduce redox reactivity compared to nitro-substituted analogs but improve metabolic stability.
Elastase Inhibition: Sulfonamide and Halogen-Substituted Analogs
Compounds like N-(2-chloro-4-methylphenyl)-2-[[1-[(3,5-dimethylphenyl)methyl]-1H-benzimidazol-2-yl]thio]acetamide (Compound 2) and N-(2-chloro-4-sulfamoylphenyl)-2-[[1-(3,5-dimethylbenzenesulfonyl)-1H-1,3-benzodiazol-2-yl]sulfanyl]acetamide (Compound 7) inhibit elastase with IC₅₀ values in the micromolar range .
Structural Insights :
- Chlorine and sulfamoyl groups enhance enzyme binding via hydrophobic and hydrogen-bonding interactions.
- The target compound lacks these substituents but features ethoxy groups, which may confer selectivity for other serine proteases.
Patent-Based Acetamide Derivatives
The European Patent Application (EP3348550A1) highlights N-(6-chlorobenzothiazole-2-yl)-2-(2,5-dimethoxyphenyl)acetamide and related compounds, emphasizing:
Comparison with Target Compound :
- The target compound uses a thioether linkage (vs. CH₂), which may increase conformational flexibility.
- Ethoxy substituents in place of halogens or CF₃ could reduce metabolic degradation but may lower target affinity.
Data Tables
Table 1: Cytotoxic Activities of Selected Imidazole Derivatives
Table 2: Enzyme Inhibition Profiles
| Compound | Target Enzyme | IC₅₀/Activity | Reference |
|---|---|---|---|
| Compound 2 (Elastase inhibitor) | Human elastase | ~10 µM | |
| Target Compound | Not tested | Hypothetical | — |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
